(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group, a formyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the tert-Butoxycarbonyl Group: This is often done using tert-butyl chloroformate in the presence of a base.
Formylation and Nitration:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include acids, bases, and nucleophiles.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding amino derivative.
Substitution: The major products would depend on the specific substituents introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential drug candidate or intermediate in drug synthesis.
Industry: As a specialty chemical in the production of advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)piperazine-2-carboxylic acid: Lacks the formyl group.
(S)-1-(tert-Butoxycarbonyl)-4-(4-formylphenyl)piperazine-2-carboxylic acid: Lacks the nitro group.
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-methylphenyl)piperazine-2-carboxylic acid: Has a methyl group instead of a nitro group.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid is unique due to the presence of both formyl and nitro groups on the aromatic ring, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H21N3O7 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-4-(4-formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O7/c1-17(2,3)27-16(24)19-7-6-18(9-14(19)15(22)23)12-5-4-11(10-21)13(8-12)20(25)26/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
OKHHDOBVCIRKSX-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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